Perfluoro-2-propanesulfonyl fluoride

Overview

Description

Perfluoro-2-propanesulfonyl fluoride is a perfluorinated compound with the molecular formula C3F8O2S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial applications. This compound is a clear liquid at room temperature and has a boiling point of approximately 38°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-2-propanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluoropropane with sulfur trioxide to form perfluoro-2-propanesulfonic acid, which is then converted to its fluoride derivative using thionyl fluoride . The reaction conditions typically involve low temperatures and controlled environments to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination of organic precursors. This method allows for the large-scale production of the compound with high purity. The process involves passing an electric current through a solution of the organic precursor in hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-propanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding sulfonate esters and sulfonamides.

Reduction Reactions: The compound can be reduced to perfluoro-2-propanesulfonic acid under specific conditions.

Hydrolysis: In the presence of water, it hydrolyzes to form perfluoro-2-propanesulfonic acid.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonamides: Formed from reactions with amines.

Perfluoro-2-propanesulfonic Acid: Formed from hydrolysis and reduction reactions.

Scientific Research Applications

Perfluoro-2-propanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoro-2-propanesulfonyl fluoride involves its interaction with various molecular targets. The compound can activate the nuclear receptor PPARα, leading to changes in gene expression and metabolic pathways . Additionally, it can interfere with cell-cell communication by inhibiting gap junctions and causing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Perfluorobutanesulfonyl Fluoride: Similar in structure but with a longer carbon chain.

Perfluoroethanesulfonyl Fluoride: Another perfluorinated sulfonyl fluoride with different chain length and properties.

Uniqueness

Perfluoro-2-propanesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its shorter carbon chain compared to other perfluorinated sulfonyl fluorides makes it more reactive in certain chemical reactions, while still maintaining high thermal and chemical stability .

Biological Activity

Perfluoro-2-propanesulfonyl fluoride (CAS Number: 375-73-5) is a member of the perfluoroalkyl sulfonyl fluoride family, which has garnered attention due to its unique chemical properties and potential biological activities. This compound is primarily used in the synthesis of various fluorinated compounds, including surfactants and pharmaceuticals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

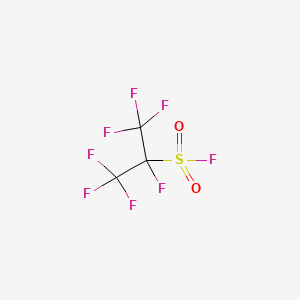

This compound is characterized by the following chemical structure:

- Chemical Formula :

- Molecular Weight : 202.06 g/mol

- Physical State : Colorless liquid

Toxicological Profile

- Cytotoxicity : Research indicates that perfluoroalkyl substances (PFAS), including this compound, exhibit varying degrees of cytotoxicity. In vitro studies have shown that these compounds can disrupt cellular membranes and interfere with metabolic processes, leading to cell death at certain concentrations .

- Endocrine Disruption : Some studies suggest that PFAS can act as endocrine disruptors, affecting hormone levels and reproductive health. For instance, exposure to perfluoroalkyl sulfonyl fluorides has been linked to altered thyroid hormone levels in animal models .

- Neurotoxicity : Emerging evidence points towards neurotoxic effects associated with PFAS exposure. A study highlighted the potential link between fluoride exposure during pregnancy and neurobehavioral issues in children, suggesting a broader concern regarding the neurotoxic potential of fluorinated compounds .

Environmental Impact

Due to their persistence in the environment, PFAS compounds have been detected in water sources, raising concerns about their bioaccumulation and long-term ecological effects. The stability of this compound contributes to its environmental persistence, making it a candidate for further research on its ecological toxicity .

Case Studies

- Case Study on Cytotoxic Effects :

- Endocrine Disruption Analysis :

- Neurobehavioral Study :

Table 1: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Cytotoxicity | Significant cell death at >50 µM | |

| Endocrine Disruption | Altered thyroid hormone levels in rodents | |

| Neurotoxicity | Linked to behavioral issues in children |

Table 2: Toxicological Findings from Animal Studies

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMGVRXEFBHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.